molecular formula C16H11F2NO3 B2811580 N-([2,3'-bifuran]-5-ylmethyl)-2,6-difluorobenzamide CAS No. 2034341-49-4

N-([2,3'-bifuran]-5-ylmethyl)-2,6-difluorobenzamide

Cat. No.: B2811580
CAS No.: 2034341-49-4
M. Wt: 303.265
InChI Key: RGMPKCNMWLMIKV-UHFFFAOYSA-N
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Description

N-([2,3’-bifuran]-5-ylmethyl)-2,6-difluorobenzamide is a chemical compound that features a bifuran ring system attached to a difluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-2,6-difluorobenzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with a bifuran derivative under appropriate conditions. One common method involves the use of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like NMM (N-methylmorpholine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Microwave-assisted synthesis has been explored to enhance reaction rates and yields, making the process more efficient .

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bifuran]-5-ylmethyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The bifuran ring can be oxidized to form corresponding furanones.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The difluorobenzamide moiety can undergo nucleophilic substitution reactions, particularly at the fluorine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism by which N-([2,3’-bifuran]-5-ylmethyl)-2,6-difluorobenzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,3’-bifuran]-5-ylmethyl)-2,6-difluorobenzamide stands out due to the presence of both the bifuran ring system and the difluorobenzamide moiety, which confer unique chemical and physical properties.

Properties

IUPAC Name

2,6-difluoro-N-[[5-(furan-3-yl)furan-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2NO3/c17-12-2-1-3-13(18)15(12)16(20)19-8-11-4-5-14(22-11)10-6-7-21-9-10/h1-7,9H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMPKCNMWLMIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC2=CC=C(O2)C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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